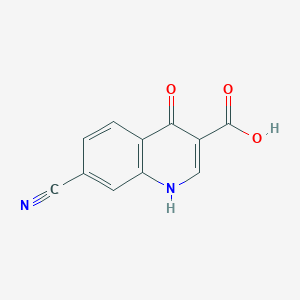

Ácido 7-ciano-4-hidroxi-3-quinolinocarboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

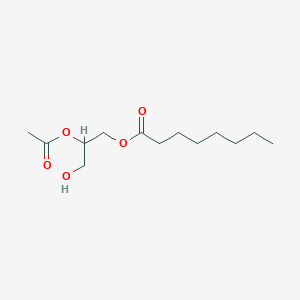

El ácido esteárico-d35, también conocido como ácido octadecanoico-d35, es una forma deuterada del ácido esteárico. Este compuesto es un ácido graso saturado de cadena larga donde los átomos de hidrógeno se reemplazan por deuterio, un isótopo estable del hidrógeno. La fórmula molecular para el ácido esteárico-d35 es CD3(CD2)16CO2H, y se utiliza principalmente en investigación científica debido a sus propiedades únicas .

Aplicaciones Científicas De Investigación

El ácido esteárico-d35 se utiliza ampliamente en varios campos de investigación científica debido a sus propiedades únicas:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido esteárico-d35 se sintetiza mediante la deuteración del ácido esteárico. El proceso implica el reemplazo de átomos de hidrógeno por deuterio. Esto se puede lograr mediante reacciones de intercambio catalítico utilizando gas deuterio (D2) en presencia de un catalizador como paladio sobre carbono (Pd/C). La reacción generalmente ocurre a alta presión y temperatura para garantizar la deuteración completa .

Métodos de producción industrial: La producción industrial de ácido esteárico-d35 sigue principios similares pero a mayor escala. El proceso implica el uso de reactores de alta presión y catalizadores eficientes para maximizar el rendimiento y la pureza. El producto luego se purifica mediante destilación y cristalización para lograr la pureza isotópica y la pureza química deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido esteárico-d35 sufre varias reacciones químicas similares a su contraparte no deuterada. Estas incluyen:

Oxidación: El ácido esteárico-d35 puede oxidarse para producir aldehído esteárico y ácido esteárico.

Reducción: Se puede reducir para producir alcohol estearílico.

Sustitución: El grupo carboxilo puede sufrir reacciones de sustitución para formar ésteres y amidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Se utilizan reactivos como alcoholes y aminas en presencia de catalizadores o agentes activadores.

Productos principales:

Oxidación: Aldehído esteárico, ácido esteárico.

Reducción: Alcohol estearílico.

Sustitución: Ésteres, amidas.

Mecanismo De Acción

El mecanismo de acción del ácido esteárico-d35 implica su incorporación a las membranas biológicas y las vías metabólicas. Los átomos de deuterio en el ácido esteárico-d35 pueden influir en la velocidad de las reacciones metabólicas debido al efecto isotópico cinético. Esto puede conducir a perfiles metabólicos alterados y proporcionar información sobre el papel de los ácidos grasos en varios procesos biológicos .

Compuestos similares:

Ácido esteárico: La forma no deuterada del ácido esteárico-d35.

Ácido esteárico-18,18,18-d3: Una forma parcialmente deuterada con átomos de deuterio en posiciones específicas.

Ácido esteárico-2,2-d2: Otra forma parcialmente deuterada con átomos de deuterio en diferentes posiciones.

Singularidad: El ácido esteárico-d35 es único debido a su deuteración completa, lo que proporciona ventajas distintas en las aplicaciones de investigación. La presencia de átomos de deuterio permite un rastreo y cuantificación precisos en estudios metabólicos, lo que lo convierte en una herramienta valiosa en la investigación científica .

Comparación Con Compuestos Similares

Stearic Acid: The non-deuterated form of Stearic Acid-d35.

Stearic Acid-18,18,18-d3: A partially deuterated form with deuterium atoms at specific positions.

Stearic Acid-2,2-d2: Another partially deuterated form with deuterium atoms at different positions.

Uniqueness: Stearic Acid-d35 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies, making it a valuable tool in scientific research .

Propiedades

IUPAC Name |

7-cyano-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-4-6-1-2-7-9(3-6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBVDRBQCUYVAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467725 |

Source

|

| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118078-26-5 |

Source

|

| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)